molecular formula C13H19ClN4O2 B3170731 Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 945895-40-9

Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B3170731
CAS No.: 945895-40-9
M. Wt: 298.77 g/mol
InChI Key: YBWLWTNVMVMSHW-UHFFFAOYSA-N
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Description

Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidin-3-yl group, and a 2-chloropyrimidin-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrrolidin-3-yl group and the 2-chloropyrimidin-4-yl group. These groups are then combined through a series of reactions, including nucleophilic substitution and carbamate formation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium azide or potassium iodide.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: The compound has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. Its chemical properties allow for the creation of new therapeutic agents.

Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl (2-chloropyrimidin-4-yl)carbamate

  • Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

  • Tert-butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate

Uniqueness: Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate stands out due to its specific structural features, which influence its reactivity and biological activity

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

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Properties

IUPAC Name

tert-butyl N-[1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWLWTNVMVMSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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